![molecular formula C16H12F2OS B13088748 2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088748.png)
2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a difluorophenyl oxopropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with a thiol compound under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the thiol to the aldehyde group, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Difluorophenyl)propan-2-ol
- 3-(2,4-Difluorophenyl)-3-oxopropanal
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
Uniqueness
2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde group with a difluorophenyl oxopropyl moiety. This structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H12F2OS |
|---|---|
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
2-[3-(2,4-difluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12F2OS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2 |
Clé InChI |
QWYWZMIRRLFJMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13088667.png)
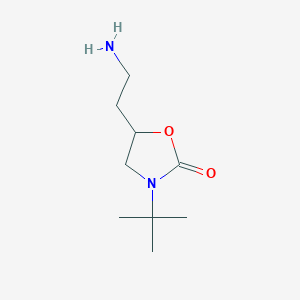
![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)
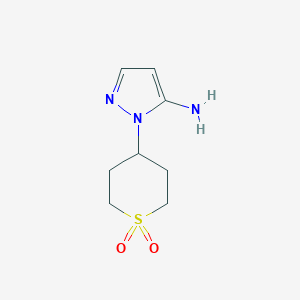
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13088694.png)
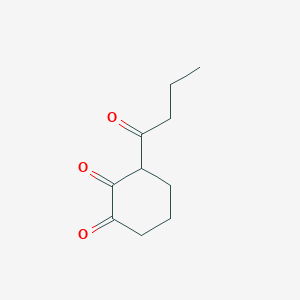
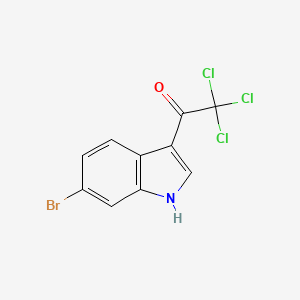
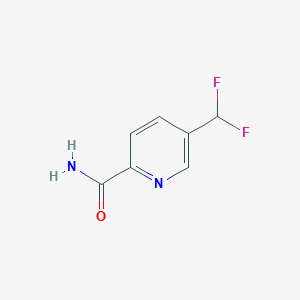

![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B13088706.png)
![(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13088707.png)
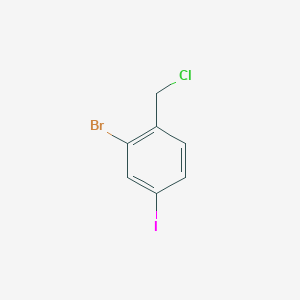
![4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid](/img/structure/B13088717.png)
